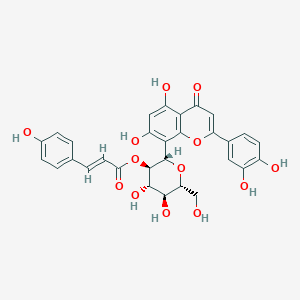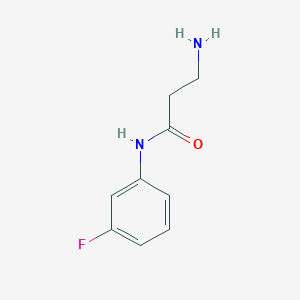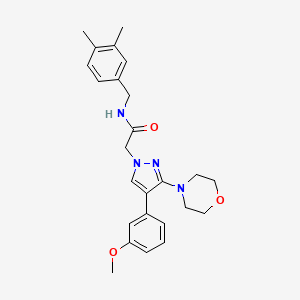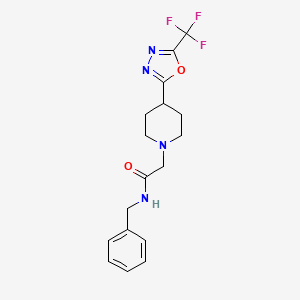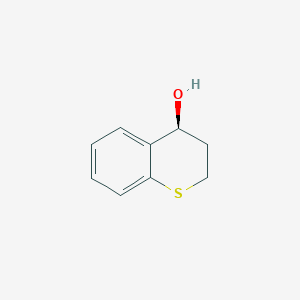![molecular formula C12H12N2O2 B2623309 [2,2'-Bipyridine]-3,3'-diyldimethanol CAS No. 71353-94-1](/img/structure/B2623309.png)
[2,2'-Bipyridine]-3,3'-diyldimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2’-Bipyridine]-3,3’-diyldimethanol: is an organic compound that belongs to the bipyridine family. This compound is characterized by two pyridine rings connected at the 2 and 2’ positions, with hydroxymethyl groups attached at the 3 and 3’ positions. It is a versatile ligand in coordination chemistry and has applications in various fields, including catalysis, material science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridine]-3,3’-diyldimethanol typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling , which uses pyridyl zinc halides and halogen-substituted pyridines under palladium catalysis . Another method is the Suzuki coupling , which involves the reaction of boronic acids with halogenated pyridines in the presence of a palladium catalyst . These reactions are generally carried out under mild conditions and provide high yields.
Industrial Production Methods: Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions due to their efficiency and scalability. The use of homogeneous and heterogeneous catalysts allows for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions: [2,2’-Bipyridine]-3,3’-diyldimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated pyridines and substituted pyridines.
Scientific Research Applications
Chemistry: In chemistry, [2,2’-Bipyridine]-3,3’-diyldimethanol is used as a ligand in coordination complexes. These complexes are studied for their catalytic properties and are used in various organic transformations .
Biology: The compound is used in biological research to study metal-protein interactions and enzyme mechanisms. It serves as a model ligand for understanding the coordination behavior of metal ions in biological systems .
Medicine: In medicine, bipyridine derivatives are explored for their potential therapeutic applications. They are investigated for their ability to act as enzyme inhibitors and for their role in drug delivery systems .
Industry: Industrially, [2,2’-Bipyridine]-3,3’-diyldimethanol is used in the development of materials with specific electronic and optical properties. It is also employed in the synthesis of polymers and as a stabilizer in various chemical processes .
Mechanism of Action
The mechanism of action of [2,2’-Bipyridine]-3,3’-diyldimethanol involves its ability to form coordination complexes with metal ions. The nitrogen atoms in the pyridine rings act as donor sites, binding to metal centers and forming stable chelate complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations by stabilizing reaction intermediates and lowering activation energies .
Comparison with Similar Compounds
2,2’-Bipyridine: Lacks the hydroxymethyl groups and is a simpler ligand.
4,4’-Bipyridine: Has the pyridine rings connected at the 4 and 4’ positions, leading to different coordination properties.
Phenanthroline: A related compound with a fused ring structure, offering different electronic properties.
Uniqueness: [2,2’-Bipyridine]-3,3’-diyldimethanol is unique due to the presence of hydroxymethyl groups, which provide additional sites for functionalization and enhance its solubility in various solvents. This makes it a versatile ligand for the synthesis of complex coordination compounds and materials with tailored properties .
Properties
IUPAC Name |
[2-[3-(hydroxymethyl)pyridin-2-yl]pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-7-9-3-1-5-13-11(9)12-10(8-16)4-2-6-14-12/h1-6,15-16H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFAAYKFMPQDNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC=N2)CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
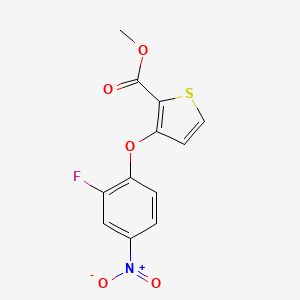
![1-(8-Azabicyclo[3.2.1]oct-3-YL)-2-methyl-1H-benzimidazole](/img/structure/B2623227.png)
![N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2623231.png)
![3-(Furan-2-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2623232.png)
![3-amino-N-(4-isopropylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2623234.png)
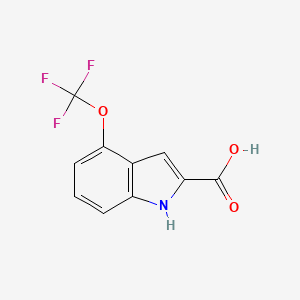
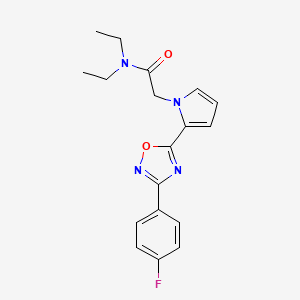
![{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2623238.png)
